4-bromo-N-(6-methylpyridin-2-yl)benzamide
Overview
Description
“4-bromo-N-(6-methylpyridin-2-yl)benzamide” is a chemical compound with the linear formula C13H11BrN2O . It has a molecular weight of 291.149 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(6-methylpyridin-2-yl)benzamide” is represented by the linear formula C13H11BrN2O . The CAS Number for this compound is 174878-38-7 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-(6-methylpyridin-2-yl)benzamide” include a molecular weight of 291.149 . The compound has a linear formula of C13H11BrN2O .Scientific Research Applications
Pharmacokinetics and Metabolism Studies
The study of pharmacokinetics and metabolism of related compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, provides insights into their potential as anti-fibrotic drugs and their effects on breast cancer models. This research found that orally administered compounds have varied bioavailability and are distributed into the liver, kidneys, and lungs (Kim et al., 2008).
Antibacterial and Antifungal Activity
Compounds similar to 4-bromo-N-(6-methylpyridin-2-yl)benzamide have shown significant antibacterial and antifungal activities. This includes derivatives like 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide, indicating their potential in combating various microbial infections (Laxmi et al., 2019).
Synthesis and Characterization for Antibacterial Study
The synthesis and characterization of derivatives, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have been explored for their antibacterial properties against both gram-positive and gram-negative bacteria, showcasing their potential in medicinal chemistry (Adam et al., 2016).
Potential Antipsychotic Agents
Studies on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide reveal their antidopaminergic properties and potential as antipsychotic agents. These compounds have been compared with other drugs for their efficacy and side effects, contributing to the field of psychiatric medication (Högberg et al., 1990).
Crystal Structure Analysis
Research into the crystal structure of similar compounds aids in understanding their molecular interactions and potential applications in medicinal chemistry. For instance, studies on 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides have contributed to knowledge on their intermolecular interactions and properties (Saeed et al., 2020).
Safety And Hazards
Future Directions
As for future directions, it’s worth noting that there is ongoing research into similar compounds for their potential anti-tubercular activity . This suggests that “4-bromo-N-(6-methylpyridin-2-yl)benzamide” and similar compounds could have potential applications in the development of new and effective anti-TB drugs .
properties
IUPAC Name |
4-bromo-N-(6-methylpyridin-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(15-9)16-13(17)10-5-7-11(14)8-6-10/h2-8H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOSZUFBVHBOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(6-methylpyridin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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